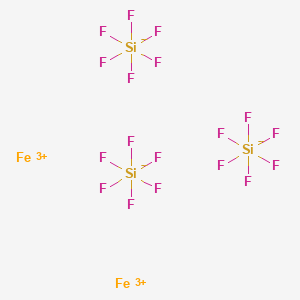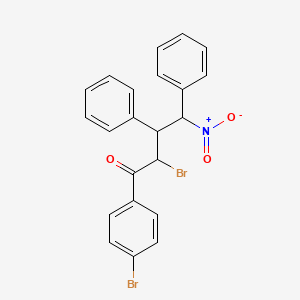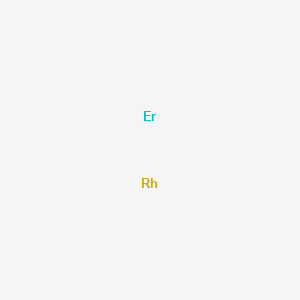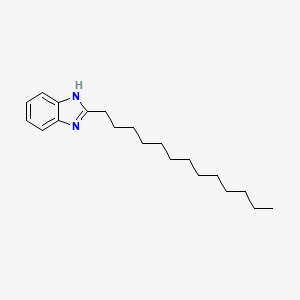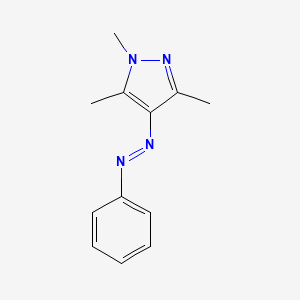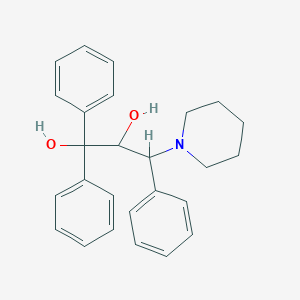![molecular formula C10H11ClN2O3 B14728377 Anthranilic acid, N-[(chloroethyl)carbamoyl]- CAS No. 13908-44-6](/img/structure/B14728377.png)
Anthranilic acid, N-[(chloroethyl)carbamoyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-[(chloroethyl)carbamoyl]- is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.659 g/mol . This compound is a derivative of anthranilic acid, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric . The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-[(chloroethyl)carbamoyl]- typically involves the reaction of anthranilic acid with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Anthranilic acid, N-[(chloroethyl)carbamoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Anthranilic acid, N-[(chloroethyl)carbamoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of anthranilic acid, N-[(chloroethyl)carbamoyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular processes by modifying proteins or nucleic acids . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Anthranilic acid: The parent compound with similar structural features but lacking the chloroethyl carbamoyl group.
Quinoline derivatives: Compounds with similar aromatic structures and biological activities.
β-Carboline derivatives: Known for their antiproliferative properties and structural similarity.
Uniqueness
Anthranilic acid, N-[(chloroethyl)carbamoyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroethyl carbamoyl group allows for unique substitution reactions and potential therapeutic applications .
属性
CAS 编号 |
13908-44-6 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC 名称 |
2-(2-chloroethylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-6-12-10(16)13-8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) |
InChI 键 |
DOEFHRFLTIQIFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
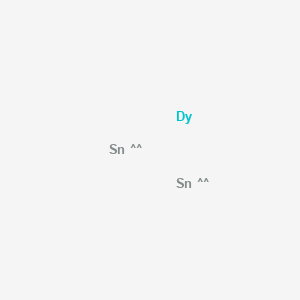
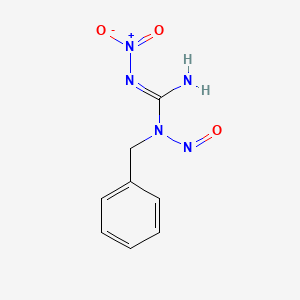

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
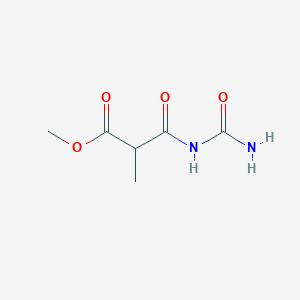
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
